9-Decen-1-OL
Overview
Description
9-Decen-1-OL, also known as dec-9-en-1-ol, is an aliphatic alcohol with the molecular formula C10H20O. It is a colorless to pale yellow liquid with a characteristic fresh, dewy, rose-like odor. This compound is used in various applications, including fragrances, flavorings, and as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
9-Decen-1-OL, also known as ω-Decen-1-ol or Decylenic alcohol , is primarily used in the fragrance industry . It is found in a wide range of fragrances, especially in fine fragrances and soaps, in floral, rose petal, or herbal fragrances . The primary targets of this compound are the olfactory receptors in the nose that detect smell. It is also known to have an impact on the respiratory system .
Mode of Action
The mode of action of this compound is primarily through its interaction with olfactory receptors. When inhaled, the compound binds to these receptors, triggering a neural response that is interpreted by the brain as a specific scent. This is how this compound contributes to the overall fragrance of a product .
Biochemical Pathways
It is known that the compound undergoes oxidation to give 9-decenoic in aqueous media (dioxane–water mixtures) in the presence of supported palladium or platinum catalysts .
Result of Action
The primary result of the action of this compound is the perception of a specific scent when the compound is inhaled. This is due to its interaction with olfactory receptors in the nose. Additionally, the compound’s oxidation to 9-decenoic acid in the presence of certain catalysts suggests that it may have potential applications in chemical synthesis .
Biochemical Analysis
Biochemical Properties
It has been found to undergo oxidation to give 9-decenoic in aqueous media (dioxane–water mixtures) in the presence of supported palladium or platinum catalysts .
Molecular Mechanism
The molecular mechanism of 9-Decen-1-OL is not well studied. It is known that this compound undergoes oxidation to give 9-decenoic in aqueous media (dioxane–water mixtures) in the presence of supported palladium or platinum catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
9-Decen-1-OL can be synthesized through several methods. One common method involves the partial dehydration of 1,10-decanediol. Another method is the reduction of 9-decenoic acid or its esters using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Industrial Production Methods
In industrial settings, this compound is often produced via the catalytic hydrogenation of 9-decenoic acid or its derivatives. This process typically involves the use of palladium or platinum catalysts under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
9-Decen-1-OL undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 9-decanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 9-Decenoic acid, 9-Decenal.
Reduction: 9-Decanol.
Substitution: 9-Decenyl chloride.
Scientific Research Applications
9-Decen-1-OL has a wide range of applications in scientific research:
Comparison with Similar Compounds
9-Decen-1-OL can be compared with other similar aliphatic alcohols, such as:
1-Decanol: A saturated alcohol with similar uses but lacks the double bond present in this compound.
9-Decenoic Acid: The oxidized form of this compound, used in similar applications but with different chemical properties.
10-Undecen-1-OL: Another unsaturated alcohol with a longer carbon chain, used in similar industrial applications.
The uniqueness of this compound lies in its specific structure, which combines an unsaturated bond with a terminal hydroxyl group, making it versatile for various chemical reactions and applications.
Properties
IUPAC Name |
dec-9-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h2,11H,1,3-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFSQVPRCWJZQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047656 | |
Record name | 9-Decen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13019-22-2 | |
Record name | 9-Decen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13019-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Decen-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013019222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-DECEN-1-OL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Decen-1-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9-Decen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dec-9-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.602 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-DECEN-1-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/475HH49270 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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